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Compound of Interest

Compound Name: Tirabrutinib

Cat. No.: B611380

Technical Support Center: Tirabrutinib Studies

This technical support center provides researchers, scientists, and drug development
professionals with guidance on the impact of the fed versus fasted state on the bioavailability
and efficacy of Tirabrutinib.

Frequently Asked Questions (FAQSs)

Q1: What is the established effect of food on the bioavailability of Tirabrutinib?

Al: A pharmacokinetic study in healthy volunteers indicated a slight increase in Tirabrutinib
exposure when administered with food. However, in a clinical study with patients having
Primary Central Nervous System Lymphoma (PCNSL), this effect of food on exposure was not
observed.[1] For upcoming clinical trials, the protocol specifies administering Tirabrutinib on
an empty stomach.[1]

Q2: How does the fed or fasted state impact the clinical efficacy of Tirabrutinib?

A2: A Phase I/l study in patients with relapsed/refractory PCNSL showed differences in the
overall response rate (ORR) and median progression-free survival (PFS) between fasted and
fed states, although patient characteristics might have influenced these outcomes.[1] At a 480
mg dose, the ORR was 100% in the fed state compared to 52.9% in the fasted state. The
median PFS was 11.1 months in the fed state and 5.8 months in the fasted state.[1]
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Q3: What is the mechanism of action of Tirabrutinib?

A3: Tirabrutinib is a second-generation, highly selective oral inhibitor of Bruton's tyrosine
kinase (BTK).[1] It forms an irreversible covalent bond with a cysteine residue in the active site
of BTK, which blocks B-cell receptor signaling. This inhibition of BTK disrupts B-cell
proliferation and survival, which is crucial for certain B-cell malignancies.

Q4: Are there any specific recommendations for administering Tirabrutinib in preclinical and
clinical studies regarding food?

A4: Given the available data, for clinical studies, it is recommended to adhere to the protocol of
administering Tirabrutinib on an empty stomach to ensure consistency.[1] For preclinical
studies, it is advisable to standardize the feeding schedule of the animal models to minimize
variability in drug exposure.

Troubleshooting Guide
Issue: High variability in pharmacokinetic data between experimental groups.
» Possible Cause: Inconsistent feeding schedules for the subjects (animal or human).

o Recommendation: Ensure strict adherence to the designated fasted or fed state as per the
experimental protocol. For animal studies, ensure the type and amount of food are
consistent. For human studies, provide clear instructions to participants regarding meal
timing and composition.

Issue: Unexpectedly low efficacy in a preclinical model.
» Possible Cause: Reduced bioavailability due to administration with a certain type of chow.

 Recommendation: Conduct a pilot pharmacokinetic study to assess the impact of the
standard animal chow on Tirabrutinib exposure. Consider administering the drug in a fasted
state to see if efficacy improves.

Issue: Discrepancy between observed efficacy and published clinical trial data.

» Possible Cause: The clinical trial that showed higher efficacy in the fed state had a small
sample size and potential differences in patient characteristics between the fed and fasted
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groups.[1]

o Recommendation: When designing experiments, consider the potential for inter-individual
variability. It is also important to note that the approved dose of Tirabrutinib in Japan is 480
mg once daily in a fasted state.

Data Presentation
Table 1: Efficacy of Tirabrutinib in Relapsed/Refractory

PCNSL (Phase I/l Study)

. Overall Response Rate Median Progression-Free
Dosage Regimen )
(ORR) Survival (PFS)
320 mg (Fed) 60.0% 2.1 months
480 mg (Fed) 100.0% 11.1 months
480 mg (Fasted) 52.9% 5.8 months

Data from a Phase I/Il study in patients with relapsed/refractory Primary Central Nervous
System Lymphoma.[1]

Table 2: Food Effect on the Pharmacokinetics of Other

BTK Inhibitors (for Comparative Insight)

BTK Inhibitor Condition Cmax (ng/mL) AUCInf (ng-h/mL)
Acalabrutinib Fasted 504.9 559.5
Fed 255.6 Similar to fasted
o (Tablet vs Capsule) (Tablet vs Capsule)
Zanubrutinib Fasted
Comparable Comparable
Increased by Minimal effect (<18%

Fed (High-fat meal) .
47%-79% increase)

Disclaimer: This table presents data for other BTK inhibitors to illustrate potential
pharmacokinetic changes with food, as detailed quantitative data for Tirabrutinib is not publicly
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available. Acalabrutinib data is from a study with a new tablet formulation.[2] Zanubrutinib data
is from a study comparing tablet and capsule formulations.[3]

Experimental Protocols

Protocol 1: Assessment of Food Effect on Oral
Bioavailability of Tirabrutinib in a Rodent Model

e Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

o Acclimatization: Acclimatize animals for at least 7 days with free access to standard chow
and water.

e Grouping:
o Group 1 (Fasted): Fasted overnight (approximately 12 hours) with free access to water.
o Group 2 (Fed): Provided with standard chow ad libitum.

e Drug Administration: Administer a single oral dose of Tirabrutinib (e.g., 10 mg/kg) via oral
gavage.

e Blood Sampling: Collect blood samples from the tail vein at pre-dose (0) and at 0.25, 0.5, 1,
2,4, 6, 8, and 24 hours post-dose into tubes containing an appropriate anticoagulant.

o Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until
analysis.

o Bioanalysis: Quantify Tirabrutinib concentrations in plasma samples using a validated LC-
MS/MS method.

o Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax,
Tmax, and AUC using non-compartmental analysis software.

Protocol 2: Evaluation of Tirabrutinib Efficacy in a
Xenograft Model of B-cell Lymphoma

e Cell Line: A suitable human B-cell lymphoma cell line (e.g., TMDS).
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Animal Model: Immunocompromised mice (e.g., NOD/SCID).

Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers
regularly.

Grouping: When tumors reach a predetermined size (e.g., 100-150 mm?), randomize mice
into the following groups:

o Group A (Vehicle Control, Fasted)

o Group B (Tirabrutinib, Fasted)

o Group C (Vehicle Control, Fed)

o Group D (Tirabrutinib, Fed)

Treatment Administration:

o For fasted groups, fast mice for a set period (e.g., 4 hours) before oral administration of
vehicle or Tirabrutinib.

o For fed groups, provide chow ad libitum and administer vehicle or Tirabrutinib.

o Administer treatment daily for a specified duration (e.g., 21 days).

Efficacy Assessment:

o Measure tumor volume 2-3 times per week.

o Record body weight as an indicator of toxicity.

o At the end of the study, euthanize mice and excise tumors for weight measurement and
further analysis (e.g., histology, biomarker analysis).

Data Analysis: Compare tumor growth inhibition between the treated and vehicle groups in
both the fasted and fed states.
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Caption: BTK Signaling Pathway Inhibition by Tirabrutinib.
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Caption: Bioavailability Study Experimental Workflow.
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Caption: Efficacy Study Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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